5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]
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Overview
Description
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of a fluorinating agent to introduce the fluorine atom into the indene ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce hydrocarbons .
Scientific Research Applications
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. This makes it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine]
- 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
Uniqueness
5-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidine] is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and reactivity compared to its non-fluorinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
6-fluorospiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C13H16FN/c14-11-1-2-12-10(9-11)3-4-13(12)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
InChI Key |
FBNSFIWZDSTKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
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